molecular formula C5H10ClNO4 B561961 (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt CAS No. 143282-41-1

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

Cat. No.: B561961
CAS No.: 143282-41-1
M. Wt: 183.588
InChI Key: HZBBMHAVUNSUND-JEDNCBNOSA-N
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Description

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is a chiral amino acid derivative. It is known for its role in various biochemical processes and its applications in scientific research. This compound is often used in the synthesis of peptides and proteins due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method is the reductive amination of a keto acid with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include steps such as crystallization and purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various biochemical products. The pathways involved often include amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its ability to form stable amide bonds also sets it apart from other amino acids .

Properties

IUPAC Name

(2S)-2-amino-2-methylbutanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBBMHAVUNSUND-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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